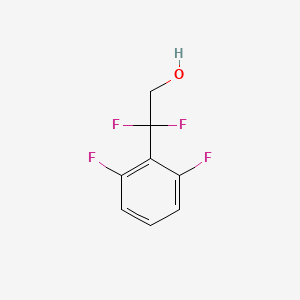![molecular formula C54H90O16 B12298541 (E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12298541.png)
(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[45]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[45]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid” is a highly complex organic molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and careful control of reaction conditions. Common synthetic routes may include:
Stepwise Synthesis: Building the molecule in a step-by-step manner, starting from simpler precursors.
Protecting Groups: Using protecting groups to mask reactive functional groups during intermediate steps.
Stereoselective Reactions: Employing reactions that control the stereochemistry of the molecule.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Producing the compound in discrete batches.
Continuous Flow Chemistry: Using continuous flow reactors to improve efficiency and scalability.
化学反応の分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific functional groups present and the reaction conditions used.
科学的研究の応用
Chemistry
In chemistry, such compounds may be used as intermediates in the synthesis of more complex molecules or as catalysts in various reactions.
Biology
In biology, these compounds may be studied for their interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, they may be investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, these compounds may be used in the development of new materials, such as polymers or coatings.
作用機序
The mechanism of action of such a compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: Inhibiting or activating enzymes.
Modulating Receptor Activity: Affecting signal transduction pathways.
類似化合物との比較
Similar Compounds
Similar compounds may include other complex organic molecules with multiple functional groups and stereocenters.
特性
分子式 |
C54H90O16 |
|---|---|
分子量 |
995.3 g/mol |
IUPAC名 |
(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid |
InChI |
InChI=1S/C54H90O16/c1-28(23-29(2)47(56)30(3)24-31(4)50(57)58)41-26-42(64-45-19-16-39(60-13)37(10)62-45)35(8)53(66-41)22-21-51(12,70-53)44-18-15-32(5)54(68-44)33(6)25-43(67-54)49-34(7)48(36(9)52(59,27-55)69-49)65-46-20-17-40(61-14)38(11)63-46/h23,28,30-46,48-49,55,59H,15-22,24-27H2,1-14H3,(H,57,58)/b29-23+ |
InChIキー |
TWCLGORHWOSEAG-BYNJWEBRSA-N |
異性体SMILES |
CC1CCC(OC12C(CC(O2)C3C(C(C(C(O3)(CO)O)C)OC4CCC(C(O4)C)OC)C)C)C5(CCC6(O5)C(C(CC(O6)C(C)/C=C(\C)/C(=O)C(C)CC(C)C(=O)O)OC7CCC(C(O7)C)OC)C)C |
正規SMILES |
CC1CCC(OC12C(CC(O2)C3C(C(C(C(O3)(CO)O)C)OC4CCC(C(O4)C)OC)C)C)C5(CCC6(O5)C(C(CC(O6)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)OC7CCC(C(O7)C)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


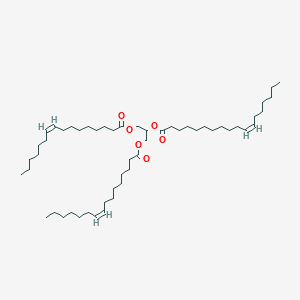
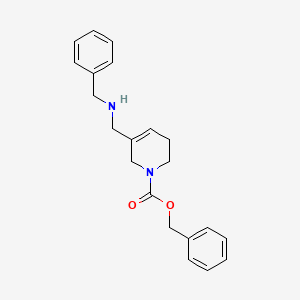
![cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B12298468.png)
![[12-Cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate](/img/structure/B12298474.png)


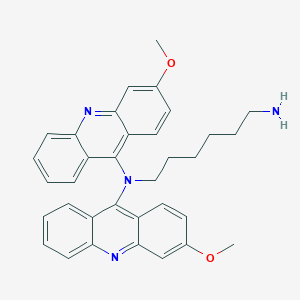
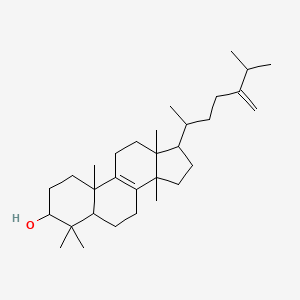
![10-(3-aminopropylamino)-3,8-dihydroxy-14-[(2-hydroxyethylamino)methyl]-1,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one;hydrochloride](/img/structure/B12298511.png)
![2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one](/img/structure/B12298513.png)
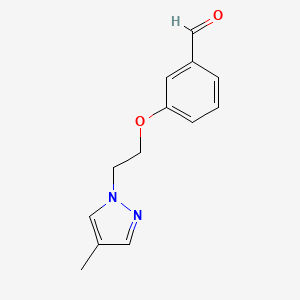
![2-[[6-[(2-Amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid](/img/structure/B12298521.png)

